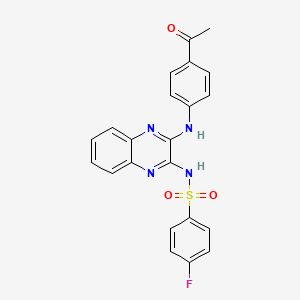

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Description

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives.

Properties

IUPAC Name |

N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O3S/c1-14(28)15-6-10-17(11-7-15)24-21-22(26-20-5-3-2-4-19(20)25-21)27-31(29,30)18-12-8-16(23)9-13-18/h2-13H,1H3,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZHUGVEOBBYBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide typically involves the functionalization of a quinoxaline core. One common method starts with the preparation of 2,3-dichloroquinoxaline, which is then reacted with various nucleophiles, such as sulfur or nitrogen-containing compounds, under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce various reduced quinoxaline derivatives.

Scientific Research Applications

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.

Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens, leading to cell death. In anticancer research, it could interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide

- N-(3-((4-acetylphenyl)amino)-2-quinoxalinyl)-2-thiophenesulfonamide

- N-(3-((4-acetylphenyl)amino)-2-quinoxalinyl)-5-chloro-2-thiophenesulfonamide

Uniqueness

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide group, which can enhance its biological activity and stability compared to similar compounds. This fluorinated derivative may exhibit improved pharmacokinetic properties, making it a more effective candidate for drug development .

Biological Activity

N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C18H16F N3O2S

- Molecular Weight : 357.40 g/mol

- CAS Number : Not specifically listed in the sources but related compounds are cataloged under various identifiers.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival. In particular, it may selectively inhibit HDAC3, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .

- Apoptosis Induction : In vitro studies have demonstrated that this compound can promote apoptosis in cancer cell lines, such as HepG2 cells, through mechanisms involving cell cycle arrest at the G2/M phase and activation of apoptotic pathways .

- Antitumor Activity : Preliminary studies suggest that the compound exhibits significant antitumor properties, with IC50 values indicating effective inhibition of tumor growth in xenograft models. For instance, it has been reported to achieve a tumor growth inhibition rate comparable to established chemotherapeutics .

Biological Activity Summary Table

Case Studies and Research Findings

- Study on HepG2 Cells : A research study focused on HepG2 liver cancer cells showed that treatment with this compound resulted in significant cell death and reduced viability compared to untreated controls. The study highlighted the drug's potential as a novel therapeutic agent for hepatocellular carcinoma .

- In Vivo Efficacy : In vivo studies using xenograft models demonstrated that the compound not only inhibited tumor growth but also enhanced the efficacy of existing chemotherapeutic agents like taxol and camptothecin when used in combination therapies .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that the compound's ability to induce apoptosis was linked to its interference with the cell cycle regulatory proteins, suggesting a multi-faceted approach to cancer treatment .

Q & A

Q. Characterization :

- NMR (¹H/¹³C): Confirm regioselectivity of substitutions (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for quinoxaline and sulfonamide groups).

- IR : Validate sulfonamide (SO₂ asymmetric stretch ~1350 cm⁻¹) and acetyl (C=O stretch ~1680 cm⁻¹) groups .

- HPLC-MS : Ensure purity (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z ~493).

Advanced: How does structural modification of the sulfonamide and acetylphenyl groups influence biological activity?

Answer:

Key structure-activity relationship (SAR) insights:

- Sulfonamide Substitution : Fluorine at the para position (4-F) enhances metabolic stability and target binding via hydrophobic interactions (e.g., with kinase ATP pockets) .

- Acetylphenyl Group : The acetyl moiety improves membrane permeability and serves as a hydrogen-bond acceptor in enzyme inhibition (e.g., p38 MAP kinase) .

- Comparative Data : Derivatives with bulkier substituents (e.g., methyl or methoxy groups) on the phenyl ring show reduced activity due to steric hindrance, as seen in IC₅₀ shifts from 15.6 to >50 mmol L⁻¹ in HEPG2 cytotoxicity assays .

Basic: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Answer:

- SRB Assay : A cost-effective colorimetric method for cytotoxicity screening. Fix cells with trichloroacetic acid, stain with sulforhodamine B, and quantify optical density at 564 nm .

- Clonogenic Assay : Assess long-term survival post-treatment by counting colonies formed after 7–14 days.

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., p38 MAP kinase) with ATP analogs to measure IC₅₀ values .

Advanced: How can crystallography and computational modeling resolve contradictions in binding mode predictions?

Answer:

- X-ray Crystallography : Refine crystal structures using SHELX software to resolve ambiguities in sulfonamide orientation (e.g., torsional angles between quinoxaline and fluorophenyl groups) .

- Molecular Docking : Compare AutoDock Vina or Schrödinger Glide results with experimental IC₅₀ data to validate binding poses. For example, discrepancies in docking scores vs. observed activity may indicate allosteric binding pockets .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of predicted interactions (e.g., hydrogen bonds between the acetyl group and Lys53 in p38 MAP kinase) .

Basic: What are the critical parameters for optimizing reaction yields during synthesis?

Answer:

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., di-sulfonation).

- Catalyst Selection : Use Pd(OAc)₂/Xantphos for efficient Buchwald-Hartwig amination (yields >70%) .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict anhydrous conditions .

Advanced: How do data contradictions arise in cytotoxicity studies, and how can they be addressed?

Answer:

Sources of Contradiction :

- Assay Variability : SRB vs. MTT assays may yield differing IC₅₀ values due to detection sensitivity (e.g., SRB measures total protein, while MTT relies on mitochondrial activity) .

- Cell Line Heterogeneity : HEPG2 (liver) vs. A549 (lung) cells may show divergent responses due to differential expression of drug transporters (e.g., ABCG2) .

Q. Resolution Strategies :

- Standardization : Use identical cell passage numbers and assay protocols across studies.

- Combination Studies : Test synergistic effects with radiation (e.g., 8 kGy γ-irradiation reduces required IC₅₀ by 40% in HEPG2) .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) with UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- TLC : Monitor reaction progress (silica gel, ethyl acetate/hexane 3:7, Rf ~0.5) .

Advanced: What mechanistic insights explain its radiosensitizing properties?

Answer:

- ROS Generation : The fluorobenzenesulfonamide group enhances reactive oxygen species (ROS) production under γ-irradiation, exacerbating DNA damage in cancer cells .

- Checkpoint Inhibition : Downregulation of Chk1/2 kinases impairs DNA repair, as shown in Western blot analyses of irradiated HEPG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.